molecular formula C8H12O3 B1432080 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid CAS No. 1803591-24-3

6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid

Cat. No.: B1432080
CAS No.: 1803591-24-3
M. Wt: 156.18 g/mol
InChI Key: ZYTARHXIOFZCHV-UHFFFAOYSA-N
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Description

6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H12O3. It is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom.

Mechanism of Action

In general, the mechanism of action of a compound refers to how it interacts with its target, such as a protein or enzyme, to produce a biological effect. The mode of action can involve binding to the target, inhibiting its function, or triggering a signaling pathway .

Biochemical pathways refer to the series of chemical reactions that occur within a cell. A compound can affect these pathways by interacting with one or more enzymes or other proteins involved in the pathway .

Pharmacokinetics refers to how a compound is absorbed, distributed, metabolized, and excreted by the body. Factors that can affect the pharmacokinetics of a compound include its chemical structure, formulation, route of administration, and individual patient characteristics .

The result of action refers to the molecular and cellular effects of the compound’s action. This can include changes in gene expression, protein function, cell signaling, or cell behavior .

The action environment refers to how environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method involves the reaction of ethyl acetoacetate with formaldehyde and a suitable catalyst to form the pyran ring . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Synthesis
6-Ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. For instance, it is utilized in the production of 6-chlorohexanone, which is a precursor for the synthesis of pentoxyfylline, a drug known for its vaso-dilatory effects with low toxicity . The compound's structural properties allow it to participate in reactions that yield biologically active molecules.

Therapeutic Uses
Due to its solubility in both water and lipids, this compound shows promise for therapeutic applications. Its derivatives have been studied for potential use in treating conditions that require vaso-dilation and improved blood flow .

Analytical Chemistry

Chromatographic Applications
In analytical chemistry, this compound can be analyzed using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method has been developed that utilizes acetonitrile and water as mobile phases for effective separation and analysis . This method is scalable and suitable for isolating impurities during preparative separation processes.

Biochemical Applications

Buffering Agent
This compound has been identified as a non-ionic organic buffering agent used in cell cultures. It maintains pH stability within a range of 6 to 8.5, making it suitable for various biological applications . Its buffering capacity is crucial in experiments where pH fluctuations can affect cellular processes.

Case Studies and Research Findings

Study/Source Findings
Patent WO2011108001A2Describes the synthesis process of methyl-methyl-3,4-dihydro-2H-pyran-5-carboxylate as an intermediate for producing therapeutic agents like pentoxyfylline .
RSC PublishingDiscusses enantioselective hydrogenation techniques involving similar pyran derivatives for synthesizing attractants used in pest control, highlighting the versatility of pyran compounds .
Sigma-AldrichProvides detailed information on the compound's properties and potential applications in analytical chemistry and biochemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid is unique due to the presence of the ethyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with enzymes and other molecular targets, making it a valuable compound for research and development .

Biological Activity

6-Ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid is a cyclic compound that belongs to the family of pyrans, characterized by a six-membered ring containing one oxygen atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H10O3C_7H_{10}O_3. The structure features a pyran ring with a carboxylic acid functional group at position five and an ethyl group at position six. The stereochemistry of this compound plays a crucial role in its biological interactions and reactivity.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Cyclization Reactions : Using carbonyl compounds and vinyl ethers.
  • Lewis Acid Catalysis : Enhancing yields through the addition of Lewis acids in reaction conditions.

These synthetic routes are critical for obtaining the compound in sufficient purity for biological evaluation.

Antimicrobial Activity

Research indicates that derivatives of 3,4-dihydro-2H-pyran compounds exhibit significant antimicrobial properties. In particular, studies have shown that this compound demonstrates:

  • Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics against various bacterial strains.
Microorganism MIC (µg/mL) Standard
E. faecalis40Ceftriaxone
P. aeruginosa50Ceftriaxone
K. pneumoniae45Ceftriaxone

This activity suggests that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. Notably:

  • The compound exhibited cytotoxic effects on cancer cell lines such as A549 (lung carcinoma) and Caco-2 (colon carcinoma), with IC50 values indicating significant growth inhibition.
Cell Line IC50 (µg/mL) Standard
A54940.54Doxorubicin
Caco-229.77Doxorubicin

These findings underscore the potential of this compound in cancer therapy .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, studies have suggested that this compound may possess anti-inflammatory effects. This is evidenced by reduced levels of pro-inflammatory cytokines in treated cell cultures.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors modulating cellular pathways related to inflammation and cancer progression.

These interactions lead to alterations in cellular signaling pathways that can affect cell survival and proliferation .

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Study : A study demonstrated that the compound showed superior antibacterial activity against resistant strains compared to conventional antibiotics.
  • Cytotoxicity Assay : Another investigation revealed that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity in cancer cells.

Properties

IUPAC Name

6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-7-6(8(9)10)4-3-5-11-7/h2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTARHXIOFZCHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CCCO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid
Reactant of Route 2
6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid
Reactant of Route 3
6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid
Reactant of Route 4
6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid
Reactant of Route 5
6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid
Reactant of Route 6
6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid

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